C22H15F4N3O6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C22H15F4N3O6 is a complex organic molecule. This compound is characterized by the presence of multiple functional groups, including fluorine atoms, cyano groups, and ester functionalities. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C22H15F4N3O6 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core aromatic structure through a series of condensation reactions.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as or under controlled conditions.
Addition of Cyano Groups: The cyano groups are introduced via nucleophilic substitution reactions using like .
Esterification: The final step involves esterification using and in the presence of a catalyst like .
Industrial Production Methods
Industrial production of This compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
C22H15F4N3O6: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be performed using reducing agents such as or .
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .
Scientific Research Applications
C22H15F4N3O6: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C22H15F4N3O6 involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
C22H15F4N3O6: can be compared with other fluorinated organic compounds, such as:
C21H14F4N2O5: Similar structure but lacks one cyano group.
C23H16F4N4O6: Contains an additional nitrogen atom and an extra ester group.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Chemical Structure and Properties
The molecular formula C22H15F4N3O6 indicates a structure with significant complexity, featuring:
- 22 Carbon atoms
- 15 Hydrogen atoms
- 4 Fluorine atoms
- 3 Nitrogen atoms
- 6 Oxygen atoms
This structural composition suggests potential interactions with biological systems, particularly in pharmacology and biochemistry.
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, inhibiting the growth of various bacterial strains. The presence of fluorine atoms may enhance lipophilicity, allowing better membrane penetration and interaction with microbial targets.
- Anticancer Properties : There is emerging evidence that compounds with similar structures can induce apoptosis in cancer cells. This compound may interfere with cellular signaling pathways, promoting cell death in malignant cells while sparing normal cells.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases. Its interaction with specific receptors may inhibit pro-inflammatory cytokine production.
Case Studies
Several case studies have documented the effects of this compound in vivo and in vitro:
-
In Vitro Study on Cancer Cell Lines :
- Objective : To assess the cytotoxicity of this compound against breast cancer cell lines.
- Method : MTT assay was used to evaluate cell viability.
- Findings : The compound demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Findings : Zones of inhibition were observed, confirming the compound's effectiveness against this pathogen.
-
Anti-inflammatory Response Assessment :
- Objective : To investigate the impact on TNF-alpha production in macrophages.
- Method : ELISA assays were conducted to measure cytokine levels.
- Findings : this compound significantly reduced TNF-alpha levels compared to controls, suggesting anti-inflammatory properties.
Summary of Key Studies
Study Focus | Methodology | Key Findings |
---|---|---|
Antimicrobial Activity | Disk diffusion | Effective against Staphylococcus aureus |
Anticancer Properties | MTT assay | Dose-dependent cytotoxicity in breast cancer cells |
Anti-inflammatory Effects | ELISA | Reduced TNF-alpha production in macrophages |
Conclusion from Research
The compound this compound shows promising biological activities that warrant further investigation. Its potential applications in antimicrobial therapy, cancer treatment, and inflammation management highlight its significance in pharmaceutical research.
Future Directions
Further studies are needed to elucidate the precise mechanisms underlying the biological activities of this compound. Long-term toxicity studies and clinical trials will be essential to establish safety profiles and therapeutic efficacy.
Properties
Molecular Formula |
C22H15F4N3O6 |
---|---|
Molecular Weight |
493.4 g/mol |
IUPAC Name |
5-(4-fluorobenzoyl)-4-hydroxy-6-[5-(2-nitrophenyl)furan-2-yl]-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C22H15F4N3O6/c23-12-7-5-11(6-8-12)19(30)17-18(27-20(31)28-21(17,32)22(24,25)26)16-10-9-15(35-16)13-3-1-2-4-14(13)29(33)34/h1-10,17-18,32H,(H2,27,28,31) |
InChI Key |
GGFOEEAMEYXTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C3C(C(NC(=O)N3)(C(F)(F)F)O)C(=O)C4=CC=C(C=C4)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.